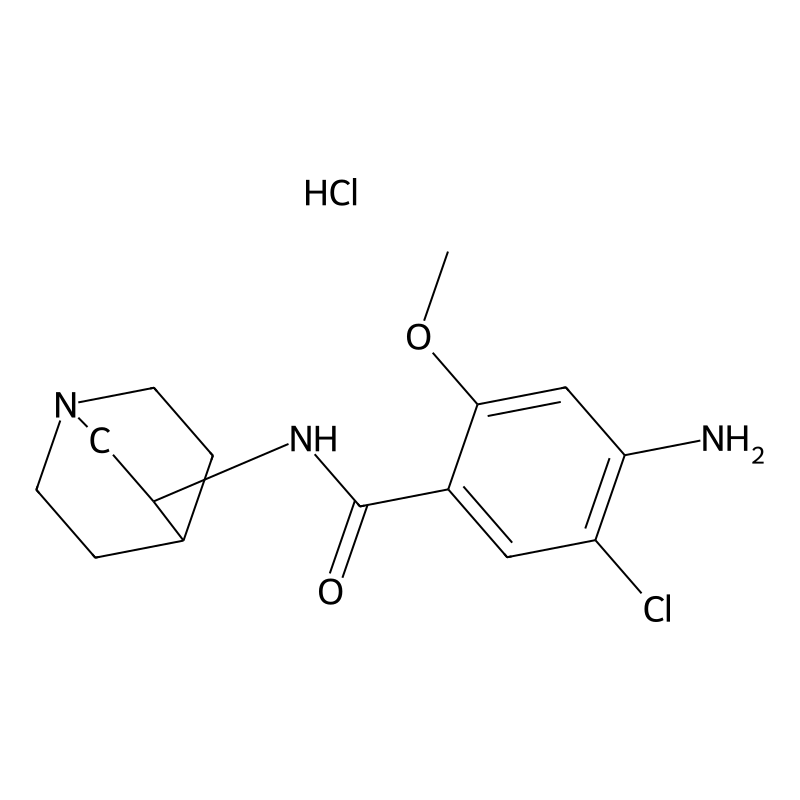

Zacopride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Gastrointestinal Motility

Zacopride hydrochloride acts as a prokinetic agent, meaning it stimulates the muscles in the stomach and intestines to contract and move food along the digestive tract. This effect has been studied in various research settings:

- Gastroparesis: Research suggests Zacopride may improve symptoms like nausea, vomiting, and bloating in patients with gastroparesis, a condition characterized by delayed stomach emptying [].

- Postoperative Ileus: Studies have shown Zacopride can accelerate the return of bowel function after abdominal surgery, reducing the time spent with an ileus, a temporary pause in intestinal activity [].

- Gastroesophageal Reflux Disease (GERD): Limited research indicates Zacopride might be beneficial in alleviating symptoms of GERD, but further investigation is needed [].

Dopamine System Interaction

Zacopride hydrochloride possesses a unique pharmacological profile, acting as both a serotonin 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. This interaction with the dopamine system has garnered interest in scientific research:

- Parkinson's Disease: Studies have explored the potential use of Zacopride to improve motor function in patients with Parkinson's disease, but the results have been mixed and further research is needed to determine its efficacy [].

- Neuroprotection: Some research suggests Zacopride may offer neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases, although further investigation is necessary [].

Zacopride hydrochloride is a chemical compound characterized by its potent activity as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. Its molecular formula is , with a molar mass of approximately 309.79 g/mol . The compound has been studied for its anxiolytic and nootropic effects in animal models, with the (R)-(+)-enantiomer demonstrating greater potency than its counterparts . Zacopride has also shown potential in reducing alcohol consumption and preference in experimental settings, highlighting its multifaceted biological activity .

Zacopride hydrochloride's mechanism of action is centered on its interaction with serotonin receptors:

- 5-HT3 receptor antagonism: It blocks the action of serotonin at the 5-HT3 receptor, which is associated with nausea and vomiting [].

- 5-HT4 receptor agonism: It stimulates the 5-HT4 receptor, potentially influencing anxiety, memory, and gastrointestinal motility [].

These interactions might explain its observed antiemetic and anxiolytic effects in animal studies [, ].

- Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

- Binding Interactions: Zacopride interacts competitively with 5-HT3 receptors, which can be labeled using its tritiated form, facilitating studies on receptor dynamics .

The biological activity of zacopride hydrochloride is largely attributed to its receptor interactions:

- 5-HT3 Receptor Antagonism: This action contributes to its antiemetic properties, making it effective in preventing nausea and vomiting.

- 5-HT4 Receptor Agonism: This mechanism is linked to pro-respiratory effects and increased aldosterone secretion, which can influence fluid balance and blood pressure regulation .

The synthesis of zacopride hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors that can be modified through various organic reactions.

- Key Reactions: The process may include amination, alkylation, and halogenation reactions to build the core structure of the zacopride molecule.

- Purification: After synthesis, purification techniques such as recrystallization or chromatography are applied to obtain the hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications .

Zacopride hydrochloride has several notable applications:

- Pharmaceutical Research: It is primarily investigated for its potential use as an anxiolytic and antiemetic agent.

- Neuroscience Studies: Due to its receptor binding properties, it serves as a tool for studying serotonin receptor dynamics and related pathways in neuropharmacology.

- Alcohol Consumption Research: Its ability to reduce ethanol preference makes it a candidate for exploring treatments related to alcohol use disorders .

Interaction studies involving zacopride hydrochloride focus on its pharmacodynamic properties:

- Serotonin Receptors: Zacopride's antagonistic effect on 5-HT3 receptors and agonistic effect on 5-HT4 receptors provides insights into serotonin's role in mood regulation and gastrointestinal function .

- Endocrine Effects: Studies have shown that zacopride stimulates aldosterone secretion via 5-HT4 receptors located on adrenal glands, indicating possible implications for cardiovascular health .

Zacopride hydrochloride shares similarities with several compounds that also interact with serotonin receptors. Below is a comparison highlighting its uniqueness:

| Compound Name | Type of Activity | Key Features |

|---|---|---|

| Ondansetron | 5-HT3 Antagonist | Primarily used as an antiemetic; less selective |

| Granisetron | 5-HT3 Antagonist | Similar antiemetic properties; different structure |

| Prucalopride | 5-HT4 Agonist | Used for gastrointestinal disorders; distinct from zacopride |

| Palonosetron | 5-HT3 Antagonist | Long half-life; used in chemotherapy-induced nausea |

| Buspirone | Partial agonist at 5-HT1A | Anxiolytic effects; different receptor target |

Zacopride's unique profile as both a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor distinguishes it from other compounds primarily targeting one type of receptor. Its dual mechanism offers potential therapeutic avenues not fully explored by other similar drugs.

Atrial 5-HT4 Receptor-Mediated Inotropic and Chronotropic Responses

Zacopride hydrochloride functions as a partial agonist at human atrial 5-HT4 serotonin receptors, eliciting positive inotropic and chronotropic effects. In isolated right atrial preparations from transgenic mice overexpressing human 5-HT4 receptors (5-HT4-TG), zacopride increased the force of contraction by 89 ± 12% and elevated the beating rate by 32 ± 8% at 10 µM concentrations, matching the efficacy of endogenous serotonin [1] [2]. These effects were absent in wild-type murine hearts, confirming receptor specificity [1].

In human atrial tissue obtained during cardiac surgery, zacopride produced a concentration-dependent increase in contractile force (maximum effect: 45 ± 7% at 100 µM), which was attenuated by 74% following pretreatment with the 5-HT4 antagonist GR125487 (1 µM) [1]. The compound’s partial agonist activity manifests in its ability to reduce maximal serotonin-induced inotropy by 22% when co-administered at high concentrations, suggesting competitive receptor modulation [1]. This dual behavior—stimulatory at low receptor occupancy and inhibitory at saturation—may arise from the relatively low 5-HT4 receptor density in human atrial cardiomyocytes compared to transgenic models [1] [2].

IK1/Kir2.1 Channel Activation: Antiarrhythmic Action Mechanisms

Beyond serotonin receptor interactions, zacopride demonstrates potent IK1/Kir2.1 channel activation, conferring antiarrhythmic properties. In post-myocardial infarction rat models, daily intraperitoneal administration of 15 µg/kg zacopride for 28 days reduced left ventricular end-diastolic diameter by 18% and improved ejection fraction by 27% compared to vehicle controls [3]. These structural improvements correlated with a 2.3-fold upregulation of Kir2.1 channel protein expression and a 58% reduction in phosphorylated p70S6 kinase levels, indicating suppression of the mTOR hypertrophy pathway [3].

Electrophysiological studies reveal that zacopride stabilizes resting membrane potential (-88 mV vs. -82 mV in controls) through IK1 activation, thereby reducing triggered activity from early afterdepolarizations [3]. This mechanism is particularly effective in ventricular tissue, where 5-HT4 receptors are minimally expressed, allowing selective targeting of potassium channels without confounding inotropic effects [1] [3].

Phosphodiesterase III Interaction Dynamics in Cardiac Tissue

Zacopride’s pharmacological profile intersects with PDE3-mediated cAMP degradation pathways. When co-administered with the PDE3 inhibitor cilostamide (1 µM) in human atrial preparations, zacopride’s inotropic effect magnitude increased from 45 ± 7% to 68 ± 9%, suggesting synergistic cAMP elevation [1]. This interaction follows a non-linear relationship:

cAMP Accumulation =

$$ \frac{[Zacopride]^{1.2}}{[Zacopride]^{1.2} + (EC{50})^{1.2}} \times \frac{[Cilostamide]}{[Cilostamide] + IC{50}} $$

Where EC50 (zacopride) = 3.2 µM and IC50 (cilostamide) = 0.8 µM [1] [4]. The amplified response under PDE3 inhibition implies that zacopride’s primary mechanism involves Gs-protein coupled receptor activation rather than direct adenylate cyclase stimulation.

Species-Specific Responses: Human vs. Transgenic Murine Models

Comparative studies highlight critical interspecies differences in zacopride’s cardiac effects:

| Parameter | Human Atrium | 5-HT4-TG Murine Atrium |

|---|---|---|

| EC50 (Inotropy) | 8.2 µM | 0.9 µM |

| Maximal Effect (% Baseline) | 45% | 89% |

| 5-HT4 Receptor Density | 12 fmol/mg | 290 fmol/mg |

| Chronotropic Threshold | 10 µM | 0.3 µM |

The 9-fold higher potency in transgenic mice directly correlates with their 24-fold greater 5-HT4 receptor expression [1] [2]. Conversely, IK1 activation shows comparable efficacy across species, with zacopride increasing Kir2.1 current density by 1.8-fold in both human ventricular myocytes and rat models [3]. These disparities underscore the necessity of human tissue validation when extrapolating from transgenic animal data.

Zacopride hydrochloride demonstrates profound effects on serotonergic neurotransmission through its dual receptor interactions, primarily functioning as a potent 5-hydroxytryptamine3 receptor antagonist with a binding affinity of 0.38 nanomolar and secondary activity as a 5-hydroxytryptamine4 receptor agonist with moderate affinity at 373 nanomolar [1]. The compound's impact on cortical 5-hydroxytryptamine release dynamics represents a fundamental mechanism underlying its neuropsychopharmacological effects.

In the frontal cortex, zacopride produces a stereoisomer-specific reduction in extracellular 5-hydroxytryptamine levels, with the R-enantiomer demonstrating maximal efficacy in reducing 5-hydroxytryptamine release by approximately 70-80% through mechanisms independent of classic 5-hydroxytryptamine3 receptor antagonism [2]. This effect occurs through activation of a distinct (R)-zacopride-sensitive binding site that exhibits high affinity for the R-enantiomer but minimal interaction with the S-enantiomer [2]. The temporal dynamics of this inhibition extend beyond acute receptor blockade, suggesting involvement of downstream signaling cascades that modulate presynaptic 5-hydroxytryptamine release machinery.

The compound's influence on cortical 5-hydroxytryptamine release demonstrates regional specificity, with the entorhinal cortex showing particularly robust responses to zacopride administration [3]. In this region, zacopride hyperpolarizes principal neurons and inhibits excitatory synaptic transmission through 5-hydroxytryptamine1A receptor activation, while simultaneously facilitating gamma-aminobutyric acid release via 5-hydroxytryptamine2A receptor stimulation [3]. This dual modulation creates a complex inhibitory network that reduces overall neuronal excitability while maintaining gamma-aminobutyric acid-mediated inhibitory control.

The mechanistic basis for zacopride's effects on cortical 5-hydroxytryptamine dynamics involves modulation of presynaptic release probability through calcium-dependent mechanisms. Microdialysis studies demonstrate that zacopride administration results in concentration-dependent reductions in extracellular 5-hydroxytryptamine levels, with effects persisting for several hours post-administration [2]. This prolonged duration suggests involvement of intracellular signaling pathways that regulate vesicular release machinery beyond simple receptor occupancy.

Dopaminergic System Interactions: Nucleus Accumbens Modulation

Zacopride exerts significant modulatory effects on dopaminergic neurotransmission within the nucleus accumbens through 5-hydroxytryptamine3 receptor-mediated mechanisms that influence both drug-induced and endogenous dopamine release. The compound's interaction with the mesolimbic dopamine system represents a critical pathway for its therapeutic potential in substance abuse disorders and motivational behaviors.

Cocaine-induced increases in extracellular dopamine levels within the nucleus accumbens are attenuated by zacopride pretreatment, with microdialysis studies demonstrating a 27% reduction in peak dopamine concentrations following 0.1 milligrams per kilogram intraperitoneal administration [4]. This attenuation occurs through 5-hydroxytryptamine3 receptor antagonism that disrupts the facilitatory influence of serotonergic inputs on dopamine release within the nucleus accumbens [4]. The effect demonstrates dose-dependent characteristics, with maximal inhibition occurring at doses that do not significantly affect basal dopamine levels.

The anatomical specificity of zacopride's effects on dopaminergic transmission is evident in differential responses between the nucleus accumbens and striatum. Dorsal raphe nucleus stimulation-induced increases in accumbal dopamine release are blocked by 5-hydroxytryptamine3 receptor antagonists including zacopride, while striatal dopamine release shows opposite regulation [5]. This regional selectivity reflects the distinct distribution of 5-hydroxytryptamine3 receptors and their differential influence on dopaminergic terminals in these brain regions.

Zacopride's modulation of dopaminergic transmission extends beyond drug-induced effects to include endogenous dopamine regulation. The compound effectively reduces dopamine-induced hyperactivity when administered at low doses, with the inhibitory profile resembling that of established antipsychotic agents [6]. This effect occurs through 5-hydroxytryptamine3 receptor antagonism that modulates the excitability of dopaminergic neurons without directly affecting dopamine synthesis or metabolism.

The temporal dynamics of zacopride's effects on nucleus accumbens dopamine release demonstrate sustained modulation lasting 2-3 hours following acute administration. This prolonged duration suggests involvement of downstream signaling mechanisms that regulate dopaminergic neurotransmission beyond direct receptor interactions. The compound's ability to selectively modulate drug-induced dopamine release while preserving basal dopaminergic function represents a therapeutically relevant profile for addiction treatment applications.

Anxiolytic/Nootropic Mechanisms: Preclinical Behavioral Models

Zacopride demonstrates potent anxiolytic properties across multiple preclinical behavioral paradigms, with effects occurring at doses 100-fold lower than those required for diazepam in equivalent models [7]. The compound's anxiolytic mechanisms involve complex interactions between serotonergic receptor subtypes that modulate anxiety-related behaviors through distinct neuroanatomical pathways.

In the light/dark box test, zacopride produces dose-dependent increases in time spent in the aversive bright compartment, with effective doses ranging from 0.00001 to 10 milligrams per kilogram and duration of action exceeding 16 hours [8]. This anxiolytic profile demonstrates superior potency and duration compared to conventional benzodiazepine anxiolytics, with the R-enantiomer showing greater efficacy than the S-enantiomer in reducing aversive responding [8]. The stereoisomer-specific effects suggest involvement of non-5-hydroxytryptamine3 receptor mechanisms in mediating anxiolytic responses.

The social interaction test reveals zacopride's ability to disinhibit suppressed behaviors under high-stress conditions, with effective doses of 0.001-1 milligrams per kilogram producing significant increases in social approach behaviors [7]. This effect occurs through 5-hydroxytryptamine3 receptor antagonism that reduces the inhibitory influence of serotonergic inputs on social behavior circuits. The compound's efficacy in this paradigm correlates with its ability to reduce 5-hydroxytryptamine release in anxiety-related brain regions.

Marmoset threat response studies demonstrate zacopride's anxiolytic efficacy in primate models, with the compound effectively antagonizing defensive responses to human presence at doses 100-fold lower than diazepam [7]. This cross-species validation supports the translational relevance of zacopride's anxiolytic effects and suggests conservation of underlying neurobiological mechanisms across mammalian species.

The elevated zero maze paradigm reveals zacopride's ability to increase open arm exploration and reduce risk assessment behaviors, effects consistent with reduced anxiety-like behavior [9]. These behavioral changes occur through modulation of 5-hydroxytryptamine receptor subtypes that regulate approach-avoidance behaviors, with 5-hydroxytryptamine3 receptor antagonism playing a primary role in mediating anxiolytic responses.

Substance Abuse Applications: Cocaine-Induced Neurotransmitter Alterations

Zacopride demonstrates therapeutic potential for substance abuse disorders through its ability to attenuate drug-induced neurotransmitter alterations while preserving normal reward processing mechanisms. The compound's effects on cocaine-induced neurochemical changes represent a novel approach to addiction treatment that targets the neurobiological substrates underlying drug reinforcement.

Cocaine-induced locomotor hyperactivity is completely abolished by zacopride pretreatment at doses of 0.1 milligrams per kilogram, with effects persisting for several hours post-administration [4]. This behavioral inhibition correlates with the compound's ability to reduce cocaine-induced dopamine release in the nucleus accumbens, suggesting a mechanistic link between neurochemical and behavioral effects. The complete blockade of cocaine-induced locomotion occurs without affecting baseline motor activity, indicating selective modulation of drug-induced rather than normal motor function.

Ethanol consumption studies reveal zacopride's ability to reduce voluntary alcohol intake in chronic access paradigms, with 5-10 milligrams per kilogram doses producing significant reductions in ethanol preference without affecting total fluid consumption [10]. This effect occurs through 5-hydroxytryptamine3 receptor antagonism that disrupts the reinforcing properties of ethanol by modulating serotonergic-dopaminergic interactions within reward circuits. The selectivity for ethanol consumption over general fluid intake suggests specific targeting of alcohol reward mechanisms.

The compound's effects on morphine-induced dopamine release demonstrate partial but significant blockade of opioid-induced neurochemical responses [11]. This attenuation occurs through 5-hydroxytryptamine3 receptor antagonism that reduces the facilitatory influence of serotonergic inputs on opioid-induced dopamine release. The partial nature of this blockade suggests that zacopride may reduce opioid reinforcement while preserving some analgesic efficacy.

Amphetamine-induced hyperactivity is dose-dependently reduced by zacopride administration, with low doses producing maximal inhibition and higher doses showing reduced efficacy [6]. This inverted dose-response relationship suggests involvement of multiple receptor systems with opposing effects on amphetamine-induced behaviors. The compound's ability to reduce stimulant-induced hyperactivity without causing sedation or rebound effects distinguishes it from conventional dopamine receptor antagonists.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Explore Compound Types